

# Application Note: Quantitative Analysis of Iron in Feracryl

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## Compound of Interest

Compound Name:	Feracryl
CAS No.:	15773-23-6
Cat. No.:	B1216049

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## Introduction

**Feracryl** is an iron salt of polyacrylic acid, a polymer-based compound where iron is an integral part of the matrix.[1][2] According to the Unlisted Drugs database, **Feracryl** typically contains 0.5-2.5% iron.[2] Accurate and precise quantification of the iron content in **Feracryl** is critical for quality control in manufacturing, ensuring therapeutic efficacy in drug development, and for various research applications. This document provides detailed protocols for three common analytical techniques used for this purpose: UV-Visible Spectrophotometry, Flame Atomic Absorption Spectroscopy (FAAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

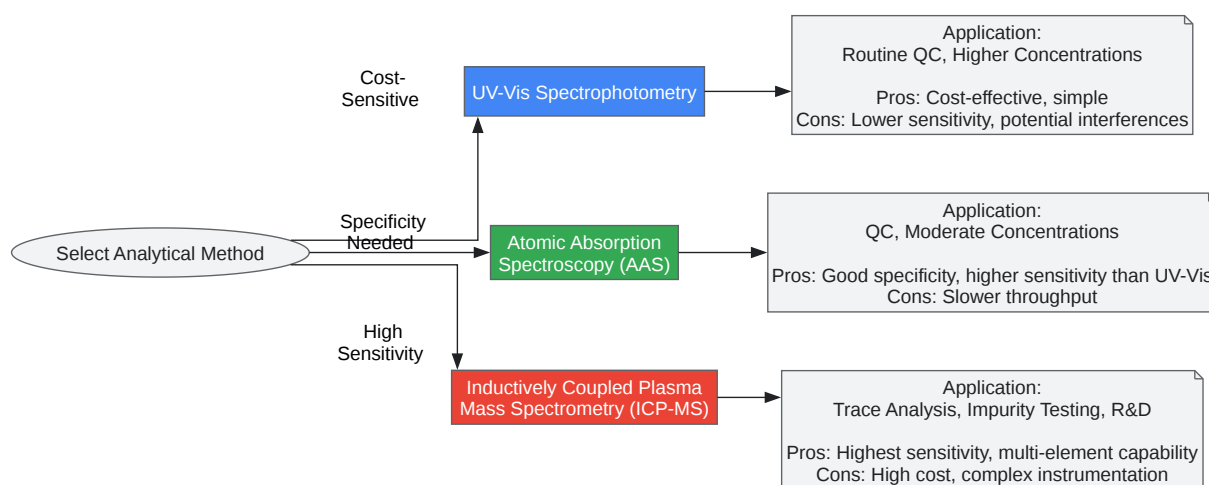
## Analytical Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, available equipment, and regulatory requirements.

- UV-Visible (UV-Vis) Spectrophotometry: A robust and cost-effective method suitable for routine quality control. It relies on the formation of a colored iron complex.[3] The 1,10-

phenanthroline method is a classic example, where iron (II) reacts to form a stable, orange-red complex that is measured photometrically.[4][5]

- Flame Atomic Absorption Spectroscopy (FAAS): Offers higher specificity and sensitivity than UV-Vis spectrophotometry.[6][7] It measures the absorption of light by free iron atoms in a flame, making it less susceptible to matrix interferences.[8]
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The most sensitive technique, capable of detecting trace and ultra-trace levels of iron.[9] ICP-MS is the preferred method for elemental impurity analysis in pharmaceutical products according to USP <232> and <233> guidelines, making it ideal for applications requiring high accuracy and regulatory compliance.[10][11][12]



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**Caption:** Logic for selecting an analytical method.

## Experimental Protocols

### Protocol 1: Sample Preparation (Acid Digestion of Feracryl)

Objective: To destroy the polyacrylate matrix and solubilize the iron for subsequent analysis. This step is crucial and common to all three analytical methods.[13]

Materials:

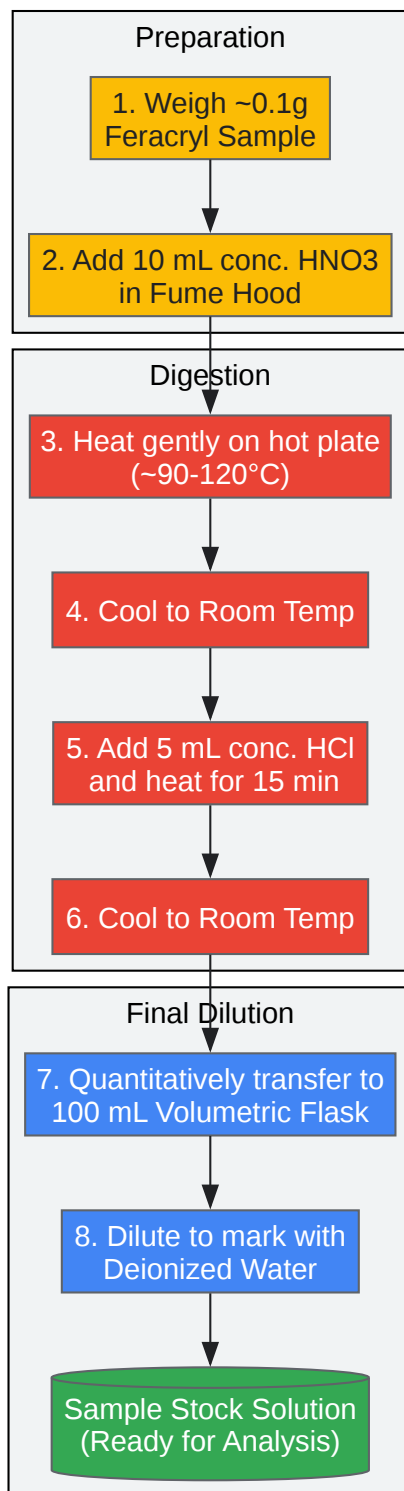
- **Feracryl** sample
- Concentrated Nitric Acid (HNO<sub>3</sub>), trace metal grade
- Concentrated Hydrochloric Acid (HCl), trace metal grade
- Deionized water (18 MΩ·cm)
- Volumetric flasks (Class A)
- Hot plate

Procedure:

- Weighing: Accurately weigh approximately 0.1 g of the ground **Feracryl** sample into a clean 250 mL beaker.[13]
- Digestion:
  - Place the beaker in a fume hood.
  - Add 10 mL of concentrated HNO<sub>3</sub> to the beaker.
  - Gently heat the solution on a hot plate at a low to medium temperature (e.g., 90-120°C).
  - Continue heating until the initial vigorous reaction subsides and the volume is reduced by about half. The solution should become clear.
- Solubilization:

- Allow the beaker to cool to room temperature.
- Add 5 mL of concentrated HCl and heat gently for another 15 minutes to ensure complete dissolution.[\[14\]](#)
- Dilution:
  - After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask.
  - Rinse the beaker several times with deionized water and add the rinsings to the volumetric flask.
  - Dilute the solution to the mark with deionized water and mix thoroughly. This is the "Sample Stock Solution."
  - Further dilutions may be necessary depending on the chosen analytical method and the expected iron concentration.

## Feracryl Sample Preparation Workflow



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**Caption:** Workflow for acid digestion of **Feracryl**.

## Protocol 2: Analysis by UV-Vis Spectrophotometry (1,10-Phenanthroline Method)

Principle: This method is based on the reaction of iron (II) with 1,10-phenanthroline in an acidic medium to form an orange-red complex.<sup>[4]</sup> The intensity of the color, which is proportional to the iron concentration, is measured by its absorbance at approximately 510 nm.<sup>[15]</sup> Any iron (III) in the sample is first reduced to iron (II) using hydroxylamine hydrochloride.<sup>[13]</sup>

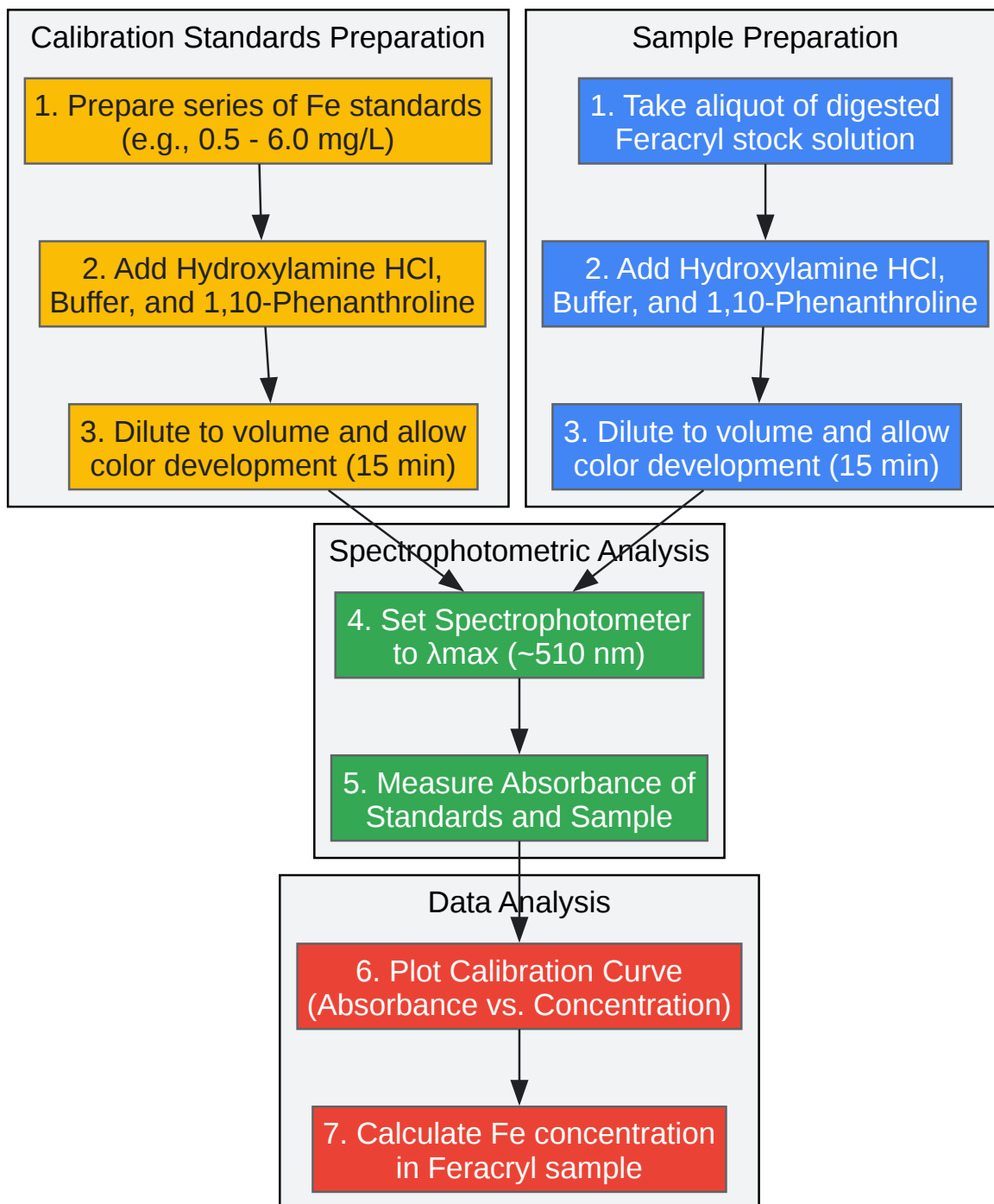
### Materials:

- Sample Stock Solution (from Protocol 1)
- Hydroxylamine hydrochloride solution (10% w/v)
- 1,10-Phenanthroline solution (0.25% w/v in water)
- Sodium acetate buffer solution (1 M, pH ~5)
- Standard Iron Stock Solution (1000 mg/L)
- UV-Vis Spectrophotometer

### Procedure:

- Preparation of Calibration Standards:
  - From the 1000 mg/L iron stock solution, prepare a series of working standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L) by serial dilution in 100 mL volumetric flasks.<sup>[13]</sup>
  - To each standard flask, add 5 mL of hydroxylamine hydrochloride solution, 5 mL of sodium acetate buffer, and 4 mL of 1,10-phenanthroline solution.<sup>[13]</sup>
  - Dilute to the mark with deionized water and allow 15-20 minutes for full color development.
- Preparation of Sample Solution:
  - Pipette an appropriate aliquot (e.g., 2 mL) of the Sample Stock Solution into a 100 mL volumetric flask.<sup>[13]</sup>

- Add the same reagents as for the standards (hydroxylamine, buffer, phenanthroline).
- Dilute to the mark with deionized water and allow time for color development.
- Spectrophotometric Measurement:
  - Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), determined by scanning a mid-range standard (typically ~510 nm).<sup>[4]</sup>
  - Use a reagent blank (containing all reagents except iron) to zero the instrument.
  - Measure the absorbance of each calibration standard and the prepared sample solution.
- Calculation:
  - Plot a calibration curve of absorbance versus iron concentration for the standards.
  - Determine the concentration of iron in the sample solution using the linear regression equation from the calibration curve.
  - Calculate the original concentration of iron in the **Feracryl** sample, accounting for all dilutions.



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